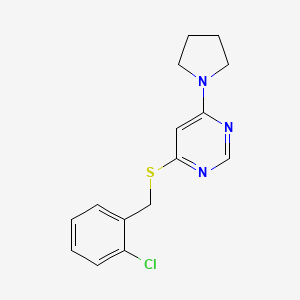

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine

Description

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 2-chlorobenzylthio substituent at position 4 and a pyrrolidine ring at position 6. Pyrimidines are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases and their versatility in drug design.

Properties

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3S/c16-13-6-2-1-5-12(13)10-20-15-9-14(17-11-18-15)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNSHMOMOWKKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the 2-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the 2-chlorobenzylthio moiety.

Attachment of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the pyrimidine core with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 2-chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The chlorine atom in the 2-chlorobenzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1 : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Structure : Position 4 has a thietan-3-yloxy (oxygen-linked 3-membered sulfur ring) group, and position 6 is methyl-substituted.

- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane via nucleophilic substitution.

- Key Differences : The oxygen-based thietane group in Compound 1 contrasts with the sulfur-linked 2-chlorobenzylthio group in the target compound. This substitution reduces lipophilicity in Compound 1 due to the polar oxygen atom .

Compound 2 : 4-Amino-6-phenylpyrimidine ()

- Structure: Position 4 is substituted with an amino group, and position 6 has a phenyl ring.

- Synthesis: Prepared via Buchwald–Hartwig amination of 4,6-dichloropyrimidine with 4-amino-1-benzylpiperidine.

- This likely alters target selectivity and metabolic stability .

Compound 3 : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()

- Structure : Position 4 is methyl-substituted, and position 6 has a piperidine ring.

- Synthesis : Crystal structure analysis reveals a planar pyrimidine core, with piperidine adopting a chair conformation.

- Key Differences : The methyl group at position 4 lacks the steric bulk and electronic effects of the 2-chlorobenzylthio group. Piperidine (6-membered ring) vs. pyrrolidine (5-membered) affects ring strain and binding pocket compatibility .

Compound 4 : 4-(1-Benzothiophen-2-yl)-6-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine ()

- Structure: Position 4 has a benzothiophene group, and position 6 includes a piperazine-pyrrolidinone chain.

Biological Activity

The compound 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrimidine ring substituted with a chlorobenzyl thio group and a pyrrolidine moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, such as Poly (ADP-Ribose) Polymerase (PARP). For instance, related compounds have demonstrated IC50 values indicating significant inhibition of PARP activity, which is crucial for DNA repair in cancer cells .

- Induction of Apoptosis : The activation of caspases and the phosphorylation of H2AX suggest that these compounds can induce apoptosis in cancer cells. Increased levels of cleaved PARP and activated caspases have been observed in treated cells, indicating a shift toward programmed cell death .

- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating effectively.

Efficacy Against Cancer Cells

The biological activity of this compound has been evaluated against various cancer cell lines. Here are some key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 | PARP inhibition and apoptosis induction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 22 | Caspase activation |

These results indicate that the compound exhibits moderate to high efficacy against various types of cancer cells, suggesting its potential as an anti-cancer agent.

Case Studies

Several studies have investigated the biological effects of related pyrimidine derivatives:

- Study on PARP Inhibition : A study highlighted that derivatives similar to this compound effectively inhibited PARP1 activity in breast cancer models. The IC50 values were comparable to established drugs like Olaparib, suggesting strong therapeutic potential .

- In Vivo Studies : Animal models treated with similar compounds showed significant tumor reduction and improved survival rates compared to control groups. These studies emphasize the need for further clinical evaluation .

- Synergistic Effects : Research has also indicated that combining this compound with other anti-cancer agents may enhance therapeutic efficacy, leading to better outcomes in resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.